molecular formula C9H12BrCl2N3 B6217563 (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 2742623-62-5

(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6217563
CAS No.: 2742623-62-5
M. Wt: 313
InChI Key:
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Description

(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom to the imidazo[1,2-a]pyridine ring.

    Amine Introduction: Formation of the ethan-1-amine moiety through nucleophilic substitution or reductive amination.

    Salt Formation: Conversion to the dihydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Another brominated amine with similar reactivity.

    3-Bromopropylamine hydrobromide: A related compound with a longer carbon chain.

Uniqueness

(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is unique due to its specific imidazo[1,2-a]pyridine structure, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2742623-62-5

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313

Purity

95

Origin of Product

United States

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